molecular formula C14H12N2O5S B2679531 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 892853-72-4

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No. B2679531
CAS RN: 892853-72-4
M. Wt: 320.32
InChI Key: GJYCIBJNVBRJSJ-UHFFFAOYSA-N
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Description

“N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide” is a molecule that has been found to be an effective antibacterial agent against B. subtilis and E. coli . It has been synthesized from readily available starting materials .


Synthesis Analysis

The synthesis of this compound involves a multistep process from readily available starting materials. The process involves the creation of heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C16H10F2N2O3S. It has an average mass of 348.324 Da and a monoisotopic mass of 348.038025 Da .

Scientific Research Applications

Synthesis and Antioxidant Activity

Benzothiazole derivatives have been synthesized and evaluated for their antioxidant properties. For instance, Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, demonstrating moderate to significant radical scavenging activity. This suggests potential for these compounds in mitigating oxidative stress-related cellular damage (Ahmad et al., 2012).

Antimicrobial and Antifungal Applications

Research by Padalkar et al. (2014) on novel benzimidazole, benzoxazole, and benzothiazole derivatives highlighted broad-spectrum antimicrobial activity against bacterial and fungal strains. These findings indicate the potential of benzothiazole derivatives in developing new antimicrobial agents, which could be critical in addressing the global challenge of antibiotic resistance (Padalkar et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their application in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives that showed superior inhibition efficiencies against steel corrosion in acidic environments. These compounds can provide a chemical barrier, preventing the metal surface from undergoing oxidation (Hu et al., 2016).

Sensor Applications

The intrinsic redox reactions of polyamic acid derivatives containing benzothiazole groups have been explored for the development of hydrogen peroxide sensors. This work by Hua et al. (2011) demonstrates the potential of benzothiazole derivatives in fabricating biosensors, which can be applied in medical diagnostics and environmental monitoring (Hua et al., 2011).

Photophysical Properties

Padalkar et al. (2011) investigated the photophysical properties of excited state intra-molecular proton transfer (ESIPT) inspired benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives. These compounds exhibit significant solvent polarity effects, indicating their potential in optical and electronic applications, such as organic light-emitting diodes (OLEDs) and fluorescent markers (Padalkar et al., 2011).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c17-13(11-7-18-1-2-21-11)16-14-15-8-5-9-10(6-12(8)22-14)20-4-3-19-9/h5-7H,1-4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYCIBJNVBRJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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